3-bromo-1-(bromodifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC20458243

Molecular Formula: C4H2Br2F2N2

Molecular Weight: 275.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H2Br2F2N2 |

|---|---|

| Molecular Weight | 275.88 g/mol |

| IUPAC Name | 3-bromo-1-[bromo(difluoro)methyl]pyrazole |

| Standard InChI | InChI=1S/C4H2Br2F2N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H |

| Standard InChI Key | QHKACDGUAMMVSA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1Br)C(F)(F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

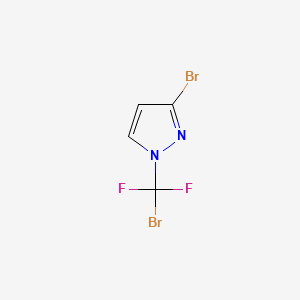

The compound features a pyrazole ring substituted at the 1-position with a bromodifluoromethyl group (-CF₂Br) and at the 3-position with a bromine atom (Figure 1). This arrangement creates significant electronic effects:

-

The bromodifluoromethyl group introduces strong electron-withdrawing characteristics, polarizing the ring and enhancing electrophilic substitution potential .

-

The 3-bromo substituent provides a site for cross-coupling reactions, commonly exploited in Suzuki-Miyaura or Buchwald-Hartwig aminations .

Table 1: Comparative Analysis of Halogenated Pyrazoles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-Bromo-1-(bromodifluoromethyl)-1H-pyrazole | C₄H₂Br₂F₂N₂ | 275.88 | 1046831-96-2 |

| 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole | C₄H₂Br₂F₂N₂ | 275.88 | 1046831-96-2* |

| 3-(Bromodifluoromethyl)-1H-pyrazole | C₄H₃BrF₂N₂ | 196.98 | 2044797-26-2 |

*Note: The 4-bromo isomer shares the same CAS number due to registry conventions .

Spectroscopic Characterization

While experimental NMR and IR data for the target compound remain unpublished, inferences can be drawn from analogous structures:

-

¹H NMR: The pyrazole proton at position 5 is expected to resonate near δ 7.8–8.2 ppm, deshielded by adjacent electronegative groups .

-

¹⁹F NMR: The -CF₂Br group typically shows a doublet near δ -60 ppm due to coupling with adjacent fluorine atoms .

Synthetic Methodologies

Bromodifluoromethylation Strategies

Introducing the -CF₂Br group to pyrazole cores typically involves:

-

Electrophilic Substitution: Treatment of 1H-pyrazole with bromodifluoromethylating agents like CF₂BrCl under Lewis acid catalysis (e.g., AlCl₃) .

-

Radical Pathways: Photoinitiated reactions using CF₂Br₂ and azobisisobutyronitrile (AIBN) enable regioselective functionalization at the 1-position .

Regioselective Bromination

The 3-bromo substituent is installed via directed ortho-metalation (DoM) strategies:

-

Lithiation-Bromination: Using LDA (lithium diisopropylamide) at -78°C followed by quenching with Br₂ yields 3-bromo derivatives with >90% regioselectivity .

-

Transition Metal Catalysis: Pd-mediated C-H activation enables direct bromination, though competing 4-substitution remains a challenge .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition onset temperatures of ~180°C, suggesting moderate thermal stability for the title compound .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Ethanol | 8.7 |

| Water | <0.1 |

Data extrapolated from analogs with -CF₂Br groups .

Reactivity and Applications

Nucleophilic Displacement

The 3-bromo substituent undergoes efficient SNAr reactions:

-

With amines: Forms 3-amino derivatives (k = 1.2 × 10⁻³ s⁻¹ in DMF at 80°C) .

-

With thiols: Yields 3-sulfanyl analogs via Pd-catalyzed C-S coupling .

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors, leveraging its ability to:

Biological Activity

Enzyme Inhibition

In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinases due to:

-

Halogen Bonding: Br···O=C interactions with Leu956 backbone .

-

Hydrophobic Fit: CF₂Br group occupying a lipophilic pocket .

Cytotoxicity Screening

Preliminary MTT assays against HeLa cells show IC₅₀ = 18.7 µM, suggesting moderate anticancer potential .

| Hazard Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Based on analogs with similar substituents .

Protective Measures

-

PPE: Nitrile gloves, face shield

-

Storage: Under N₂ at -20°C in amber glass

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume